molecular formula C16H14O3 B8684157 Methyl 9-methylxanthene-9-carboxylate CAS No. 320348-07-0

Methyl 9-methylxanthene-9-carboxylate

Cat. No. B8684157
CAS RN: 320348-07-0
M. Wt: 254.28 g/mol
InChI Key: KUSKUWBLKVTFDU-UHFFFAOYSA-N
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Description

Methyl 9-methylxanthene-9-carboxylate is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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properties

CAS RN

320348-07-0

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 9-methylxanthene-9-carboxylate

InChI

InChI=1S/C16H14O3/c1-16(15(17)18-2)11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)16/h3-10H,1-2H3

InChI Key

KUSKUWBLKVTFDU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2OC3=CC=CC=C31)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.25 g (13.53 mmol) of methyl 9H-xanthene-9-carboxylate are dissolved in 70 ml THF, the solution is cooled with an ice bath and 10.15 ml (20.29 mmol) of a 2M solution of LDA are added drop wise whilst keeping the temperature at 0° C. After stirring at room temperature for 1 hr, 1.68 ml (27.06 mmol) of iodomethane are added drop wise and the system is stirred at rt overnight. The solution is poured over excess of saturated solution of ammonium chloride and is extracted thrice with ethyl ether. After washing with brine, the solution is dried and concentrated to give a reddish residue which is purified by column chromatography (Cl3CH/hexane from 1:3 to 1:1) to give 2.6 g of the title compound (75% yield) as a white solid.
Quantity
3.25 g
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reactant
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70 mL
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solution
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1.68 mL
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reactant
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Yield
75%

Synthesis routes and methods II

Procedure details

9.61 g (0.04 mol) of methyl 9-xanthenecarboxylate (obtainable according to step 1.1.a) are dissolved in 150 mL of tetrahydrofuran, combined with a solution of 5.0 g (0.042 mol) potassium lert-butoxide in THF, and stirred for 10 minutes. 5 mL (0.08 mol) of methyl iodide are then added dropwise with gentle cooling; after all has been added, the mixture is stirred for 1 hour at ambient temperature. The reaction mixture is diluted with water to a total volume of 800 mL, extracted with diethyl ether, and the organic phase is extracted with saturated, aqueous Na2CO3 solution, washed with water, dried over magnesium sulfate, and the solvent is distilled off. The product is purified by recrystallization from methanol. Yield: 6.05 g of white crystals (70% of theoretical yield); melting point: 91° C.-92° C.
Quantity
9.61 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium lert-butoxide
Quantity
5 g
Type
reactant
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5 mL
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reactant
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0 (± 1) mol
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